![molecular formula C14H14BrNO B2969050 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone CAS No. 1797559-14-8](/img/structure/B2969050.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone, commonly referred to as Br-M-ketone, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. Br-M-ketone is a bicyclic compound that contains a ketone functional group and a bromophenyl substituent, making it a versatile molecule for drug design and synthesis.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antioxidant Applications
One study focuses on the synthesis and antibacterial activity of novel derivatives related to the queried compound, highlighting their potential in creating new antibacterial agents. These derivatives have been characterized through elemental analysis and spectroscopic methods, including FTIR, 1 H-NMR, 13 C NMR, and Mass spectral data, demonstrating their in vitro antibacterial properties (B. Reddy et al., 2011).
Another line of research has investigated the antioxidant properties of derivatives, including those with bromine substitutions. These compounds were synthesized and evaluated for their in vitro antioxidant activities through various assays. The results indicated that these bromophenols possess effective antioxidant power, suggesting their potential utility in addressing oxidative stress-related conditions (Yasin Çetinkaya et al., 2012).
Analgesic Properties and Synthesis Techniques
Research on azabicycloalkanes, including compounds structurally related to the queried molecule, has delved into their analgesic properties. By modifying structural parameters, certain derivatives have been identified as well-balanced antagonist-analgesic agents, opening avenues for new pain management solutions (M. Takeda et al., 1977).
An improved synthesis method for azabicyclo[3.2.1]octane derivatives, aiming at analgetic agents with low addiction liability, has also been reported. This method enhances the yield and streamlines the production process, potentially facilitating the development of novel analgetics (M. Takeda et al., 1976).
Enzyme Inhibition and HIV Entry Inhibition
Additionally, some studies have explored the use of bromophenol derivatives as carbonic anhydrase inhibitors. These findings are significant for developing new therapeutic strategies targeting pH regulatory enzymes, showcasing another facet of the compound's potential applications (Yusuf Akbaba et al., 2013).
In the context of HIV research, a potent nonpeptide antagonist of the substance P (NK1) receptor was identified, indicating a new pathway for investigating the physiological properties of substance P and its role in diseases. This research exemplifies the therapeutic potential in modulating receptor activities, which could lead to novel treatments for various conditions (R. Snider et al., 1991).
Eigenschaften
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-11-4-1-3-10(9-11)14(17)16-12-5-2-6-13(16)8-7-12/h1-5,9,12-13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWPKQIRFFFMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.